molecular formula C11H15NO3S B7500069 2-methylsulfonyl-N-propan-2-ylbenzamide

2-methylsulfonyl-N-propan-2-ylbenzamide

Cat. No.: B7500069
M. Wt: 241.31 g/mol
InChI Key: RFQCPAYIHZCZCA-UHFFFAOYSA-N
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Description

2-Methylsulfonyl-N-propan-2-ylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzene ring substituted with a methylsulfonyl group and an N-propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylsulfonyl-N-propan-2-ylbenzamide typically involves the following steps:

    Nitration of Benzene: Benzene is nitrated to form nitrobenzene.

    Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline.

    Acylation: Aniline undergoes acylation with propan-2-yl chloride to form N-propan-2-ylaniline.

    Sulfonation: N-propan-2-ylaniline is then sulfonated using methylsulfonyl chloride to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated benzamides.

Scientific Research Applications

Medicinal Chemistry

This compound has been explored for its potential as an antibacterial agent . Research indicates that derivatives of sulfonamides, which include 2-methylsulfonyl-N-propan-2-ylbenzamide, can act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for bacterial folate synthesis, and its inhibition can lead to a bacteriostatic effect, preventing bacterial cell division .

Antimicrobial Activity

The compound's structural features suggest it may exhibit antimicrobial properties. Studies have shown that similar compounds can display potent activity against both Gram-positive and Gram-negative bacteria when combined with cell-penetrating peptides. This combination enhances the efficacy of the antimicrobial agents by facilitating their entry into bacterial cells .

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block. It can be utilized in various reactions such as:

  • Nucleophilic Substitution : Introducing new substituents to modify chemical properties.
  • Oxidation and Reduction Reactions : Altering functional groups to enhance biological activity or stability.

Biochemical Assays

This compound can be employed in biochemical assays to study enzyme activities and protein interactions. Its ability to interact with specific molecular targets makes it valuable for investigating metabolic pathways and signal transduction mechanisms.

Case Study 1: Antibacterial Efficacy

A study published in RSC Advances explored the antibacterial activity of sulfonamide derivatives combined with cell-penetrating peptides. The research demonstrated that compounds structurally related to this compound displayed significant antibacterial effects against resistant strains of bacteria when used in conjunction with octaarginine, a known cell-penetrating peptide. This dual-action approach highlights the compound's potential in developing new therapeutic strategies against antibiotic-resistant bacteria .

Case Study 2: Synthesis and Applications

Another investigation focused on the synthesis of sodium sulfinates, which are related compounds that serve as versatile intermediates in organic synthesis. The study detailed how these sulfinates could be transformed into various organosulfur compounds through S–S, N–S, and C–S bond-forming reactions. Such methodologies could be adapted to include this compound in the synthesis of novel materials with enhanced properties .

Uniqueness

Compared to similar compounds, this compound is distinguished by its specific substituents and their positions on the benzamide core. These structural differences contribute to unique chemical properties and biological activities, making it a valuable candidate for further research and application development.

Mechanism of Action

The mechanism of action of 2-methylsulfonyl-N-propan-2-ylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methylsulfonyl group may play a role in enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

    N-methyl-N-propan-2-ylbenzamide: Similar structure but lacks the methylsulfonyl group.

    2-methylsulfonyl-N-ethylbenzamide: Similar structure but with an ethyl group instead of propan-2-yl.

Uniqueness: 2-Methylsulfonyl-N-propan-2-ylbenzamide is unique due to the presence of both the methylsulfonyl and N-propan-2-yl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methylsulfonyl-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-8(2)12-11(13)9-6-4-5-7-10(9)16(3,14)15/h4-8H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQCPAYIHZCZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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